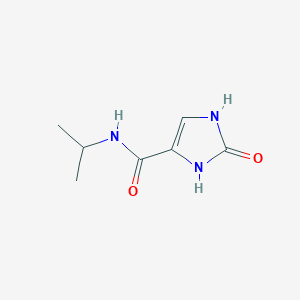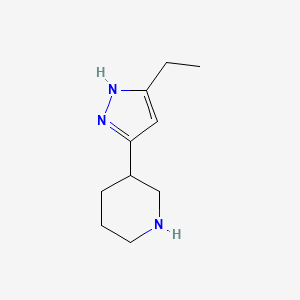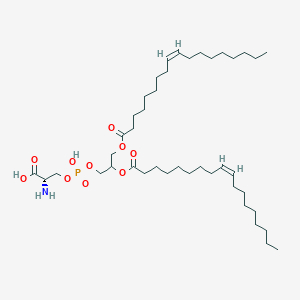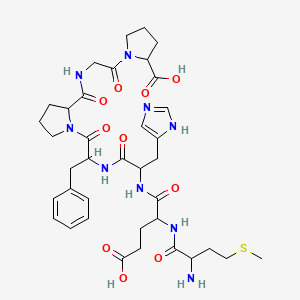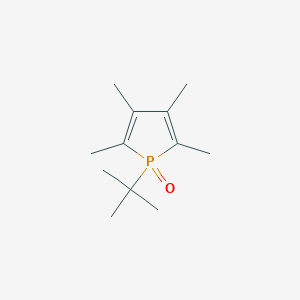
1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide is an organophosphorus compound characterized by a phosphole ring substituted with tert-butyl and methyl groups. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.
Preparation Methods
The synthesis of 1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide typically involves the reaction of tert-butylphosphine with tetramethylcyclopentadiene followed by oxidation. The reaction conditions often require the use of a strong oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to achieve the desired phosphole oxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphole dioxides.
Reduction: Reduction reactions can convert the phosphole oxide back to the corresponding phosphole.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like m-CPBA. Major products formed from these reactions include phosphole dioxides and substituted phospholes.
Scientific Research Applications
1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide has several applications in scientific research:
Biology: The compound’s unique electronic properties make it useful in studying biological redox processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism by which 1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide exerts its effects involves its ability to participate in redox reactions. The phosphole ring can undergo oxidation and reduction, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved include interactions with transition metals and other electrophilic or nucleophilic species .
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide include other phosphole oxides and phosphine oxides. Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over electronic properties .
Similar compounds include:
Phosphole oxides: Such as 1-phenylphosphole 1-oxide.
Phosphine oxides: Such as triphenylphosphine oxide.
Properties
Molecular Formula |
C12H21OP |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
1-tert-butyl-2,3,4,5-tetramethyl-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C12H21OP/c1-8-9(2)11(4)14(13,10(8)3)12(5,6)7/h1-7H3 |
InChI Key |
LRIGIJIKDNFTLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(P(=O)(C(=C1C)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


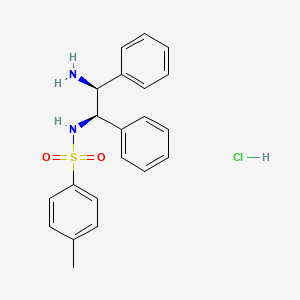
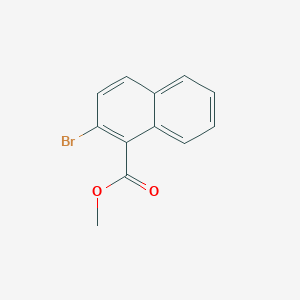
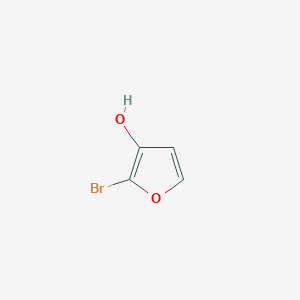
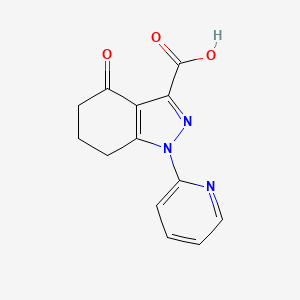
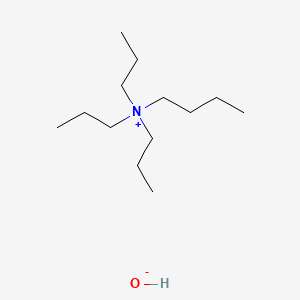
![6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12818450.png)


![1-(4-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B12818475.png)
